2-Fluoro-6-(4-methoxyphenoxy)benzonitrile
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Overview
Description
2-fluoro-6-(4-methoxyphenoxy)benzonitrile is an aromatic ether that is diphenyl ether substituted by a cyano group, fluoro group and a methoxy group at positions 1,2 and 4, respectively. It is an aromatic ether, a member of monofluorobenzenes and a nitrile. It derives from a diphenyl ether.
Scientific Research Applications
Radiation-Induced Homolytic Aromatic Substitution
The study by Eberhardt (1977) explores the radiation-induced hydroxylation of various aromatic compounds, including benzonitrile. The presence of metal salts such as Fe(CN)₆³⁻, Fe³⁺, and Cr₂O₇²⁻ was found to significantly influence the hydroxylation process. This study provides insights into the mechanisms of hydroxylation and the role of metal ions in the radiation chemistry of aromatic nitriles, which could be relevant to the derivative compounds of benzonitrile such as 2-Fluoro-6-(4-methoxyphenoxy)benzonitrile (Eberhardt, 1977).
Fluorophores for Sensing and pH Applications
Application of Benzoxazole and Benzothiazole Derivatives
Tanaka et al. (2001) synthesized benzoxazole and benzothiazole analogs, demonstrating their application in fluorescent probes for sensing magnesium and zinc cations, respectively. These compounds, due to the high acidity of the fluorophenol moiety, show high sensitivity to pH changes, especially in the pH 7-8 range, indicating potential applications in pH sensing or metal ion detection (Tanaka et al., 2001).
Synthesis of Hydroindolenones and Hydroquinolenones
Oxidation of Phenols for Synthesis
Karam et al. (1999) reported the synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones by oxidizing 4-substituted open-chain phenolds, followed by an intramolecular conjugate addition. This method could potentially be applied to compounds structurally related to this compound, indicating the utility of these reactions in synthesizing complex fluorinated structures (Karam et al., 1999).
Properties
Molecular Formula |
C14H10FNO2 |
---|---|
Molecular Weight |
243.23 g/mol |
IUPAC Name |
2-fluoro-6-(4-methoxyphenoxy)benzonitrile |
InChI |
InChI=1S/C14H10FNO2/c1-17-10-5-7-11(8-6-10)18-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3 |
InChI Key |
ZQMZRWJCULMXQS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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